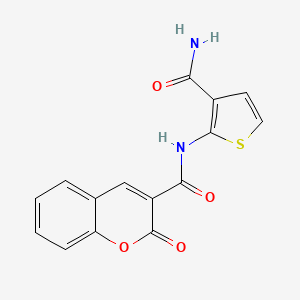![molecular formula C6H8FIN2O B2708424 [1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol CAS No. 2101199-78-2](/img/structure/B2708424.png)
[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol: is an organic compound with the molecular formula C6H8FIN2O
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Fluoroethyl Group: The fluoroethyl group can be attached through a nucleophilic substitution reaction using 2-fluoroethyl bromide or 2-fluoroethyl tosylate.
Formation of the Methanol Group: The methanol group can be introduced through a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: : It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
作用機序
The mechanism of action of [1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The fluoroethyl group and iodine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Fluoroethanol: An organic compound with a similar fluoroethyl group but lacks the pyrazole ring and iodine atom.
4-Iodo-1H-pyrazole: Contains the pyrazole ring and iodine atom but lacks the fluoroethyl group.
1-(2-Fluoroethyl)-1H-pyrazole: Contains the fluoroethyl group and pyrazole ring but lacks the iodine atom.
Uniqueness
- The presence of both the fluoroethyl group and iodine atom in [1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol makes it unique compared to similar compounds. This combination of functional groups contributes to its distinct chemical properties and potential applications in various fields.
特性
IUPAC Name |
[2-(2-fluoroethyl)-4-iodopyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2O/c7-1-2-10-6(4-11)5(8)3-9-10/h3,11H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMKILZGLZOOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)CO)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-Cyanocyclohexyl)-2-[4-(5-fluoropyridin-3-yl)piperazin-1-yl]propanamide](/img/structure/B2708341.png)
![N-(1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2708342.png)
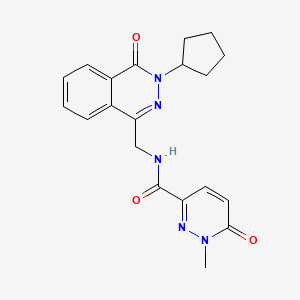
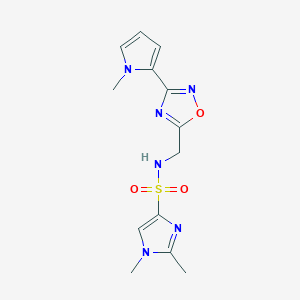
![N-(4-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2708346.png)
![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2708350.png)
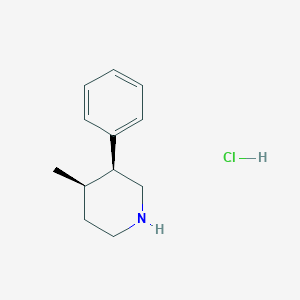
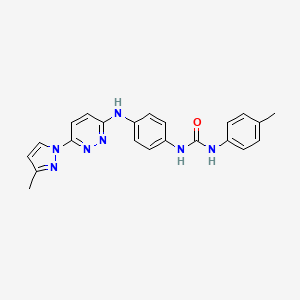
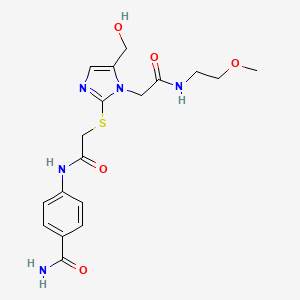
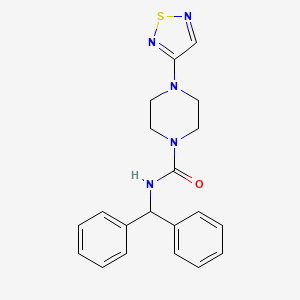
![6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708360.png)
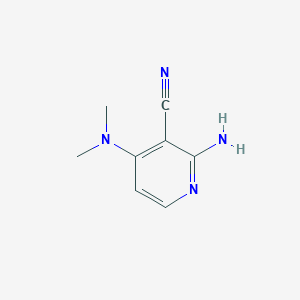
![2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2708363.png)
